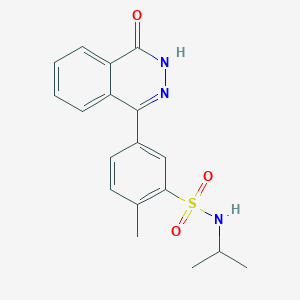
N-isopropyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
Vue d'ensemble
Description
N-isopropyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide, also known as PHT-427, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. PHT-427 is a sulfonamide-based compound that has been shown to have anticancer properties and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
N-isopropyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide works by inhibiting the activity of a protein called focal adhesion kinase (FAK). FAK is a key regulator of cell migration and invasion, and its overexpression has been linked to the development and progression of cancer. By inhibiting FAK, this compound blocks the signaling pathways that promote cancer cell growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, this compound has been found to inhibit the activity of other proteins involved in cell signaling, such as Src and Pyk2. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-isopropyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide is its specificity for FAK. Unlike other compounds that target multiple proteins, this compound specifically inhibits FAK, making it a valuable tool for studying the role of FAK in cancer development and progression. However, one limitation of this compound is its low solubility, which can make it difficult to work with in lab experiments.
Orientations Futures
There are a number of future directions for research on N-isopropyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of FAK. Researchers are also investigating the use of this compound in combination with other anticancer agents to enhance its therapeutic effects. Additionally, studies are being conducted to determine the potential use of this compound in other diseases, such as fibrosis and cardiovascular disease.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promise as a therapeutic agent for the treatment of cancer. The compound works by inhibiting the activity of FAK, a protein that plays a key role in cancer cell growth and metastasis. While there are limitations to working with this compound, its specificity for FAK makes it a valuable tool for studying the role of FAK in cancer development and progression. As research on this compound continues, it is likely that new applications and potential therapeutic uses for the compound will be discovered.
Applications De Recherche Scientifique
N-isopropyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, and glioblastoma.
Propriétés
IUPAC Name |
2-methyl-5-(4-oxo-3H-phthalazin-1-yl)-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-11(2)21-25(23,24)16-10-13(9-8-12(16)3)17-14-6-4-5-7-15(14)18(22)20-19-17/h4-11,21H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKMXTJQMDHMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-4-morpholinylacetamide](/img/structure/B3468521.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-1-piperidinylacetamide](/img/structure/B3468530.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-methylacetamide](/img/structure/B3468536.png)
![methyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3468544.png)
![1-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B3468560.png)
![N-[4-(dimethylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3468566.png)
![N-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B3468569.png)
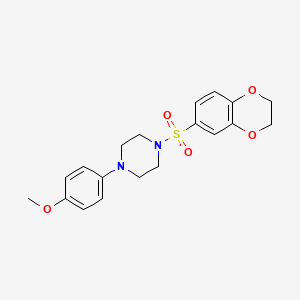
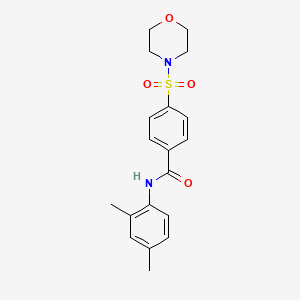
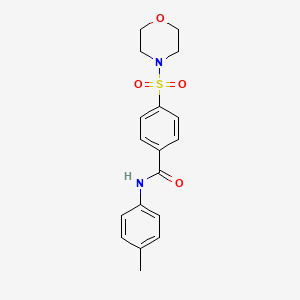
![4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B3468586.png)
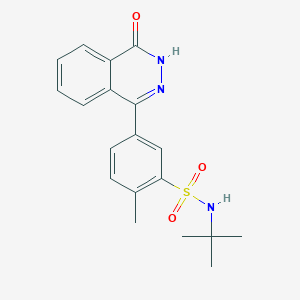
![2-(4-methoxyphenyl)-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3468605.png)